molecular formula C12H18ClNOS B3026417 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride CAS No. 2518265-88-6

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

Cat. No.: B3026417
CAS No.: 2518265-88-6
M. Wt: 259.80 g/mol
InChI Key: BKXIDTGPFNFYTD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl thiophenyl ketones. These compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under controlled conditions. One common method is the alkylation of thiophene with a pyrrolidinyl butanone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted pyrrolidinyl thiophenyl ketones.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-1-(phenyl)butan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(Pyrrolidin-1-yl)-1-(furan-2-yl)butan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIDTGPFNFYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344528
Record name alpha-Pyrrolidinobutiothiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2518265-88-6
Record name alpha-Pbt hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518265886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Pyrrolidinobutiothiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PBT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC5FKE6MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
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2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

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